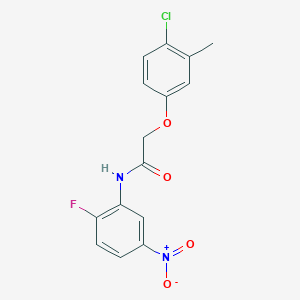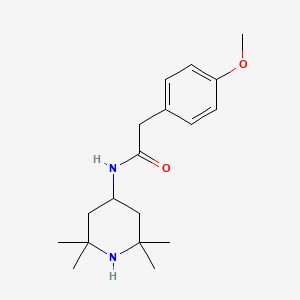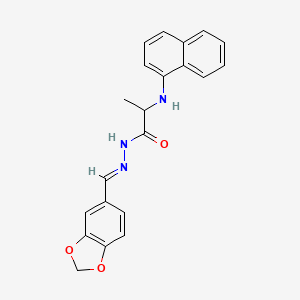![molecular formula C14H13ClFN3O2S B5710713 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 has been shown to have potent antitumor activity in various cancer cell lines, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide is still under investigation, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of histone deacetylase, an enzyme involved in gene expression regulation, leading to altered gene expression and cell death.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. It has also been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell proliferation, survival, and metastasis.
Advantages and Limitations for Lab Experiments
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has several advantages for lab experiments, including its potent antitumor activity, low toxicity in normal cells, and favorable pharmacokinetic properties. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide, including investigating its efficacy in animal models of cancer, optimizing its pharmacokinetic properties, and exploring its potential for use in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide and to identify potential biomarkers for predicting its efficacy in cancer patients.
Synthesis Methods
The synthesis of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide involves the reaction of 2-chloro-6-fluoroacetophenone with hydrazinecarbothioamide in the presence of a catalyst. The resulting product is then treated with furfural to yield 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide. The synthesis of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been optimized to improve its yield and purity, making it suitable for further research.
Scientific Research Applications
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c15-11-4-1-5-12(16)10(11)7-13(20)18-19-14(22)17-8-9-3-2-6-21-9/h1-6H,7-8H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQYOLMSGHLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NNC(=S)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)





![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)
